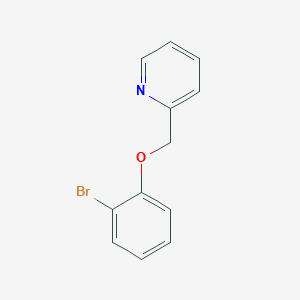
4-Bromo-5-cloro-2-nitroanilina
Descripción general
Descripción
4-Bromo-5-chloro-2-nitroaniline is an organic compound with the chemical formula C6H4BrClN2O2. It is a colorless solid that is soluble in water and is used in a variety of scientific applications such as organic synthesis, analytical chemistry, and materials science. 4-Bromo-5-chloro-2-nitroaniline is a versatile reagent and has been used in a range of studies, including the synthesis of a variety of organic compounds, the determination of metal ions, and the synthesis of polymers.
Aplicaciones Científicas De Investigación
Materiales Ópticos No Lineales
4-Bromo-5-cloro-2-nitroanilina ha sido estudiada por su potencial uso en materiales ópticos no lineales (NLO). Estos materiales son cruciales para diversas aplicaciones en optoelectrónica y fotónica, como en el desarrollo de interruptores ópticos y convertidores de frecuencia . La capacidad del compuesto para formar cristales no centrosimétricos lo convierte en un candidato para la generación de la segunda armónica, una propiedad NLO clave.
Intermediarios Farmacéuticos
En la industria farmacéutica, compuestos como this compound sirven como intermediarios en la síntesis de moléculas más complejas. Se pueden utilizar para crear compuestos con posibles efectos terapéuticos o como bloques de construcción para ingredientes farmacéuticos activos .
Ciencia de Materiales
Las propiedades fisicoquímicas de this compound, como su estabilidad térmica y dureza mecánica, son de interés en la ciencia de los materiales. Estas características son importantes para el desarrollo de nuevos materiales con requisitos mecánicos y térmicos específicos .
Química Analítica
En química analítica, this compound se puede utilizar como estándar o reactivo. Sus propiedades bien definidas permiten su uso en la calibración de instrumentos o en el desarrollo de nuevos métodos analíticos para detectar y cuantificar sustancias .
Ciencias Ambientales
Si bien las aplicaciones directas en las ciencias ambientales no están ampliamente documentadas, compuestos como this compound pueden participar en estudios de monitoreo y remediación ambiental. Sus interacciones con otros productos químicos ambientales se pueden analizar para comprender y mitigar la contaminación .
Investigación Agrícola
En la investigación agrícola, los derivados de nitroanilina pueden utilizarse en la síntesis de agroquímicos o como compuestos de referencia en el estudio del comportamiento y la degradación de los plaguicidas en el medio ambiente. Comprender su estabilidad y reactividad puede conducir al desarrollo de productos agrícolas más seguros y efectivos .
Mecanismo De Acción
Target of Action
Nitroanilines, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions and the biological context .
Mode of Action
The mode of action of 4-Bromo-5-chloro-2-nitroaniline involves a series of chemical reactions . The process begins with nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group plays a crucial role as a meta director in these reactions .
Biochemical Pathways
Nitroanilines can participate in various biochemical reactions, potentially affecting multiple pathways depending on their specific substitutions and the biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-chloro-2-nitroaniline . Factors such as pH, temperature, and the presence of other molecules could affect its reactivity and interactions with biological targets.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-5-chloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFMWKGKJWFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618747 | |
| Record name | 4-Bromo-5-chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827-33-8 | |
| Record name | 4-Bromo-5-chloro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-chloro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)






